N-Oct-2-enoyl-L-tyrosine
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Overview
Description
N-Oct-2-enoyl-L-tyrosine is a compound that belongs to the class of tyrosine derivatives It is characterized by the presence of an enoyl group attached to the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Oct-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with an enoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include the use of solvents like acetone to purify and refine the crude product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing L-tyrosine with acylating agents such as acetic anhydride, caustic soda liquid, and hydrochloric acid. The mixture undergoes acetylation, neutralization, crystallization, and refining to yield a high-purity product .
Chemical Reactions Analysis
Types of Reactions
N-Oct-2-enoyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The enoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The enoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group on the tyrosine moiety can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and substituted tyrosine derivatives .
Scientific Research Applications
N-Oct-2-enoyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in protein bioconjugation and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Oct-2-enoyl-L-tyrosine involves its interaction with specific molecular targets. The enoyl group can interact with enzymes involved in fatty acid synthesis, leading to inhibition of these enzymes. This interaction affects the elongation cycle of fatty acids, thereby modulating lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: Similar in structure but with an acetyl group instead of an enoyl group.
N-Oleoyl tyrosine: Contains an oleoyl group instead of an enoyl group.
Uniqueness
N-Oct-2-enoyl-L-tyrosine is unique due to the presence of the enoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
825637-80-7 |
---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(oct-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-3-4-5-6-7-16(20)18-15(17(21)22)12-13-8-10-14(19)11-9-13/h6-11,15,19H,2-5,12H2,1H3,(H,18,20)(H,21,22)/t15-/m0/s1 |
InChI Key |
UJRYIMRZRHNYEJ-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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